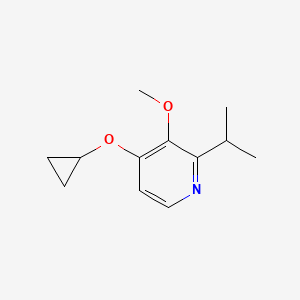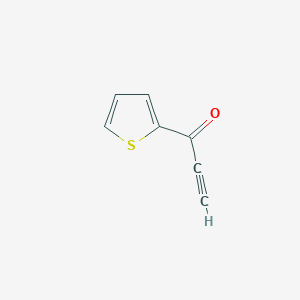
2-Propyn-1-one, 1-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-one, 1-(2-thienyl)- is an organic compound with the molecular formula C₇H₄OS It is a member of the thienyl ketones family, characterized by the presence of a thiophene ring attached to a propynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-(2-thienyl)- can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide (DMF). The product is then purified through column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 2-Propyn-1-one, 1-(2-thienyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-one, 1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propynone moiety to an alcohol or alkane.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted thiophene derivatives.
Scientific Research Applications
2-Propyn-1-one, 1-(2-thienyl)- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 1-(2-thienyl)- involves its interaction with molecular targets through its reactive functional groups. The propynone moiety can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propyn-1-one, 1-phenyl-3-(2-thienyl)-
- 1-(2-Thienyl)-2-propyn-1-one 2,4-dinitrophenyl hydrazone
- 1-Phenyl-2-propyn-1-one
Uniqueness
2-Propyn-1-one, 1-(2-thienyl)- is unique due to the presence of both a thiophene ring and a propynone moiety. This combination imparts distinct chemical reactivity and potential applications compared to other similar compounds. The thiophene ring enhances its electronic properties, making it suitable for use in materials science, while the propynone moiety provides a reactive site for further chemical modifications.
Properties
CAS No. |
15787-96-9 |
|---|---|
Molecular Formula |
C7H4OS |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
1-thiophen-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C7H4OS/c1-2-6(8)7-4-3-5-9-7/h1,3-5H |
InChI Key |
XVAZVTSLFUNLTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


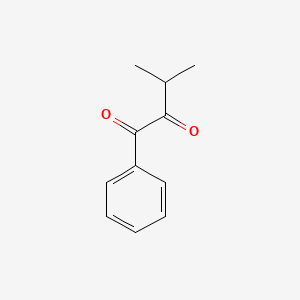
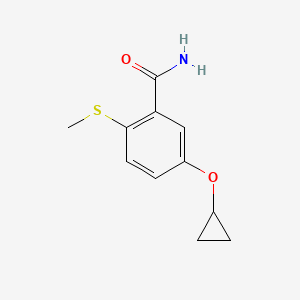
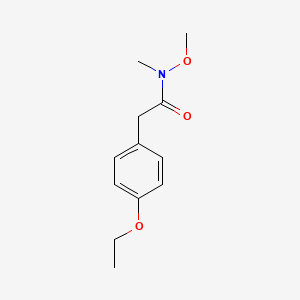
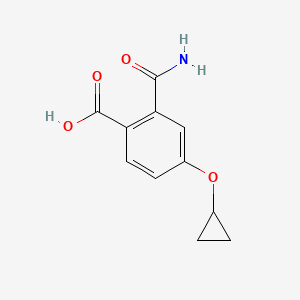
![[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B14813512.png)
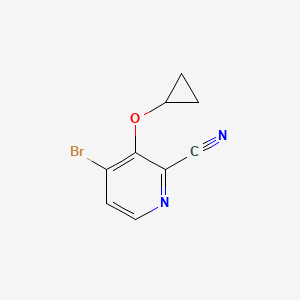
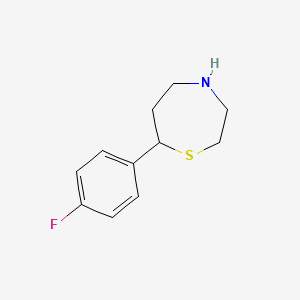
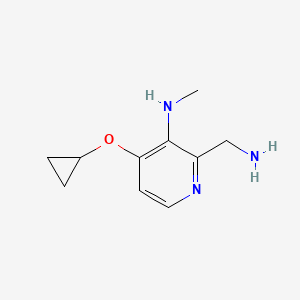
![N,N'-bis[(E)-(2-methylphenyl)methylidene]benzene-1,4-diamine](/img/structure/B14813533.png)
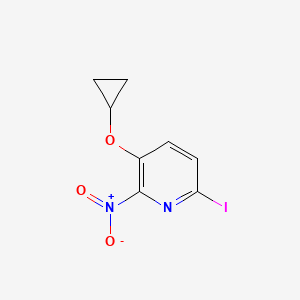

![3-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]benzene-1,2-diol](/img/structure/B14813567.png)
![2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol](/img/structure/B14813571.png)
